molecular formula C15H20N4O3 B11119577 N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide

Cat. No.: B11119577
M. Wt: 304.34 g/mol
InChI Key: SULZDACAKLJTRO-UHFFFAOYSA-N
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Description

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide is a novel compound that has garnered significant interest in the scientific community This compound is derived from the benzoxadiazole family, known for its diverse applications in medicinal chemistry, materials science, and biological research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide typically involves a multi-step process. One common method starts with the preparation of the benzoxadiazole core, followed by the introduction of the morpholine ring and the pentanamide side chain. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Employed in the study of biological processes and as a probe for imaging and detection.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-(Morpholin-4-yl)-2,1,3-benzoxadiazol-4-amine: A related compound with similar structural features but different functional groups.

    N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)propanamide: Another compound with a similar core structure but different side chains.

Uniqueness

N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]pentanamide stands out due to its unique combination of the morpholine ring and the benzoxadiazole moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H20N4O3

Molecular Weight

304.34 g/mol

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pentanamide

InChI

InChI=1S/C15H20N4O3/c1-2-3-4-13(20)16-11-5-6-12(15-14(11)17-22-18-15)19-7-9-21-10-8-19/h5-6H,2-4,7-10H2,1H3,(H,16,20)

InChI Key

SULZDACAKLJTRO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C2=NON=C12)N3CCOCC3

Origin of Product

United States

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